molecular formula C7H9ClN2O B11786270 3-(Chloromethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine

3-(Chloromethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine

Cat. No.: B11786270
M. Wt: 172.61 g/mol
InChI Key: WWDWMKPHLLAORD-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine is a heterocyclic compound that contains both nitrogen and oxygen atoms within its ring structure. This compound is part of the oxazine family, which is known for its diverse chemical properties and applications in various fields such as medicinal chemistry, materials science, and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine typically involves multicomponent reactions and cyclization reactions. One common method involves the reaction of alkyl or aryl isocyanides with dialkyl acetylenedicarboxylates in the presence of a catalyst such as 4,5-diphenyl-1,3-dihydro-2H-imidazol-2-one . Another approach includes the use of photocatalysts like eosin Y under visible light irradiation to promote the formation of the oxazine ring .

Industrial Production Methods

Industrial production of this compound may involve scalable green synthesis methods, such as using magnetically-separable basic nano-catalysts under ultrasonic conditions. These methods offer advantages like mild reaction conditions, easy catalyst recovery, and recyclability .

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amine derivative of the oxazine compound .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Chloromethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine is unique due to its specific chloromethyl substitution, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in the synthesis of more complex molecules and enhances its versatility in various applications .

Properties

Molecular Formula

C7H9ClN2O

Molecular Weight

172.61 g/mol

IUPAC Name

3-(chloromethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine

InChI

InChI=1S/C7H9ClN2O/c8-4-6-5-9-10-2-1-3-11-7(6)10/h5H,1-4H2

InChI Key

WWDWMKPHLLAORD-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(=C(C=N2)CCl)OC1

Origin of Product

United States

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